N-(3-chloro-4-methylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide
CAS No.: 1286720-73-7
Cat. No.: VC7597122
Molecular Formula: C16H15ClN4O3S
Molecular Weight: 378.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286720-73-7 |
|---|---|
| Molecular Formula | C16H15ClN4O3S |
| Molecular Weight | 378.83 |
| IUPAC Name | N-(3-chloro-4-methylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide |
| Standard InChI | InChI=1S/C16H15ClN4O3S/c1-9-3-4-10(5-11(9)17)19-13(22)7-21-16(24)15-12(6-18-21)25-8-14(23)20(15)2/h3-6H,7-8H2,1-2H3,(H,19,22) |
| Standard InChI Key | IIGBGRAXHLPQJU-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C)Cl |
Introduction
Synthesis
The synthesis of N-(3-chloro-4-methylphenyl)-2-{4-methyl-3,5-dioxo-pyridazino[4,5-b] thiazin-6-yl}acetamide involves multi-step reactions combining:
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Pyridazine ring formation: This is typically achieved by cyclization reactions involving hydrazines and diketones.
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Thiazine incorporation: The introduction of sulfur into the heterocyclic system is achieved through thiourea or related sulfur donors.
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Amide bond formation: The acetamide group is introduced via condensation of acetic acid derivatives with an amine group.
General Reaction Scheme:
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Preparation of the pyridazine-thiazine scaffold.
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Coupling with 3-chloro-4-methylaniline under controlled conditions.
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Purification through recrystallization or chromatography.
Analytical Characterization
The compound's structure can be confirmed using the following techniques:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirms proton (¹H) and carbon (¹³C) environments in the molecule. |
| Infrared Spectroscopy (IR) | Identifies functional groups like amides (C=O stretching). |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation pattern. |
| X-ray Crystallography | Provides detailed 3D structural information if crystalline. |
Potential Applications:
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Antimicrobial Activity:
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Heterocyclic compounds containing pyridazine and thiazine cores are known for their antimicrobial properties.
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The presence of amide and halogen groups enhances bioactivity by improving interactions with microbial enzymes.
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Anticancer Potential:
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The conjugated system may enable DNA intercalation or inhibition of enzymes critical for cancer cell survival.
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Similar compounds have shown cytotoxicity against HeLa and HCT-116 cells in prior studies.
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Anti-inflammatory Properties:
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Molecular docking studies on related compounds suggest inhibition of enzymes like 5-lipoxygenase (5-LOX).
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Limitations:
Further in vitro and in vivo studies are required to confirm its pharmacological efficacy and safety profile.
Comparative Analysis with Related Compounds
To understand its significance better, here is a comparison with structurally similar compounds:
Future Research Directions
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Pharmacokinetics and Toxicology:
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Studies on absorption, distribution, metabolism, excretion (ADME), and toxicity are crucial for drug development.
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Molecular Docking Studies:
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Computational modeling can predict binding affinity to biological targets like enzymes or receptors.
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Derivatization:
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Modifying substituents on the phenyl or pyridazine-thiazine core could enhance activity or reduce toxicity.
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This compound represents a promising candidate for further exploration in medicinal chemistry due to its unique structure and potential bioactivity. Detailed experimental validation will be essential to unlock its full therapeutic potential.
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